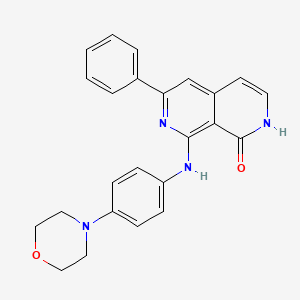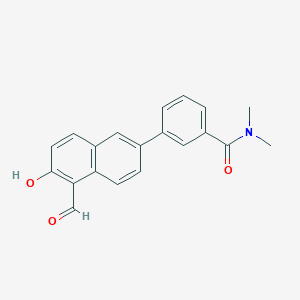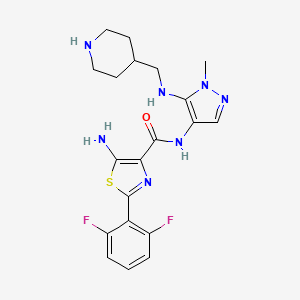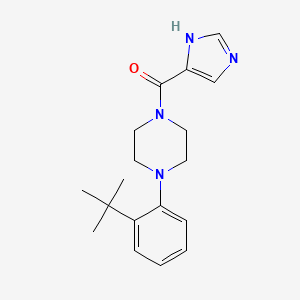![molecular formula C22H21ClN10 B10836850 2-[2-Chloro-5-cyano-3-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)anilino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B10836850.png)
2-[2-Chloro-5-cyano-3-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)anilino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “US8940736, 23” is a small molecular drug known for its role as an inhibitor of protein kinases. This compound has been studied for its potential therapeutic applications, particularly in the treatment of various diseases where protein kinases play a crucial role .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “US8940736, 23” involves multiple steps, including the formation of heterocyclic compounds containing nitrogen atoms. The synthetic route typically starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications to achieve the final product .
Industrial Production Methods
Industrial production of “US8940736, 23” involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and efficacy of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
“US8940736, 23” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of “US8940736, 23” with modified functional groups, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
“US8940736, 23” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study protein kinase inhibition and to develop new synthetic methodologies.
Biology: Employed in research to understand the role of protein kinases in cellular processes and disease mechanisms.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, where protein kinases are involved in disease progression.
Industry: Utilized in the development of new drugs and therapeutic agents targeting protein kinases.
Wirkmechanismus
The mechanism of action of “US8940736, 23” involves the inhibition of protein kinases by binding to the active site of the enzyme. This binding prevents the phosphorylation of target proteins, thereby disrupting the signaling pathways that are essential for cell growth and proliferation. The compound specifically targets casein kinase II alpha prime, which plays a critical role in various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to “US8940736, 23” include other protein kinase inhibitors such as:
BDBM142794: Another potent inhibitor of protein kinases with similar binding affinity.
CHEMBL3699236: A compound with comparable inhibitory effects on protein kinases
Uniqueness
“US8940736, 23” stands out due to its high specificity and potency in inhibiting casein kinase II alpha prime. This specificity makes it a valuable tool in research and potential therapeutic applications, as it can selectively target pathways involved in disease without affecting other cellular processes .
Eigenschaften
Molekularformel |
C22H21ClN10 |
|---|---|
Molekulargewicht |
460.9 g/mol |
IUPAC-Name |
2-[2-chloro-5-cyano-3-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)anilino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile |
InChI |
InChI=1S/C22H21ClN10/c1-31-9-22(10-31)11-32(12-22)17-5-13(6-24)4-16(18(17)23)28-21-29-19(27-14-2-3-14)20-26-8-15(7-25)33(20)30-21/h4-5,8,14H,2-3,9-12H2,1H3,(H2,27,28,29,30) |
InChI-Schlüssel |
UGYSMTLFOSQOTN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2(C1)CN(C2)C3=CC(=CC(=C3Cl)NC4=NN5C(=CN=C5C(=N4)NC6CC6)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-1,10-dihydropyrrolo[2,3-a]carbazole](/img/structure/B10836773.png)


![4-[6-(1,3-Difluoropropan-2-yloxy)-3-[(3,4-dimethoxyphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]piperidine-1-carbaldehyde](/img/structure/B10836784.png)
![N-[4-[(3R,4R)-3-amino-4-fluoropiperidin-1-yl]pyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B10836790.png)

![5-[[6-(1,3-Difluoropropan-2-yloxy)-1-(1-formylpiperidin-4-yl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]-2-phenylbenzonitrile](/img/structure/B10836799.png)
![6-(4-fluorophenyl)sulfanyl-2-(1H-indol-5-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B10836811.png)


![[(1-Benzyl-5-hydroxy-3-methyl-2-oxo-1,2-dihydro-[1,7]naphthyridine-6-carbonyl)-amino]-acetic acid](/img/structure/B10836830.png)
![3-Methyl-5-(2-methylpropyl)-2-[1,4,6,7-tetrahydroxy-3-methyl-5-(2-methylpropyl)naphthalen-2-yl]naphthalene-1,4,6,7-tetrone](/img/structure/B10836839.png)
![2-[2-Chloro-5-cyano-3-(3-hydroxypyrrolidin-1-yl)anilino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B10836846.png)
![N-[4-[(1R,3R,4R,5S)-3-amino-4-methoxy-5-methylcyclohexyl]pyridin-3-yl]-6-[2,6-difluoro-4-(4-hydroxyoxan-4-yl)phenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B10836849.png)